molecular formula C12H11NO8 B1354549 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid CAS No. 186390-71-6

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid

Cat. No. B1354549
M. Wt: 297.22 g/mol
InChI Key: LPWHGVILSZJCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919795

Procedure details

A solution of 2-chloro-4-nitrobenzoic acid (75 g, 372 mmol) in dimethyl malonate (900 mL) was sparged with nitrogen for 15 min. Sodium methoxide (48.3 g, 894 mmol) was added in one portion and the contents exothermed to 480° C. Fifteen minutes later, copper (I) bromide (5.4 g, 37 mmol) was added in one portion and the contents heated to 70° C. for 24 hrs. The reaction was 70% complete by nmr, the contents heated to 85° C. for 6 hrs to completely consume the 2-chloro-4-nitrobenzoic. Water (900 mL) was added to the cooled reaction followed by hexanes (900 mL). The aqueous layer was separated, toluene (900 mL) added, filtered through celite, and aqueous layer separated. Fresh toluene (1800 mL) was added to the aqueous layer and the biphasic mixture acidified with 6N aqueous HCl (90 mL). A white precipitate formed and the contents stirred for 18 hrs. The product was filtered off and dried to give a white soid (78.1 g, 70%) mp=153° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C[O-].[Na+].[C:17]([O:24][CH3:25])(=[O:23])[CH2:18][C:19]([O:21][CH3:22])=[O:20]>[Cu]Br>[CH3:22][O:21][C:19](=[O:20])[CH:18]([C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[C:17]([O:24][CH3:25])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
900 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
Quantity
48.3 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
5.4 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the contents stirred for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exothermed to 480° C
TEMPERATURE
Type
TEMPERATURE
Details
the contents heated to 85° C. for 6 hrs
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to completely consume the 2-chloro-4-nitrobenzoic
ADDITION
Type
ADDITION
Details
Water (900 mL) was added to the cooled reaction
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
toluene (900 mL) added
FILTRATION
Type
FILTRATION
Details
filtered through celite, and aqueous layer
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
Fresh toluene (1800 mL) was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a white soid (78.1 g, 70%) mp=153° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC(C(C(=O)OC)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.